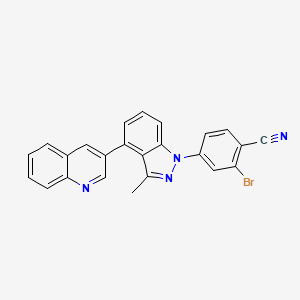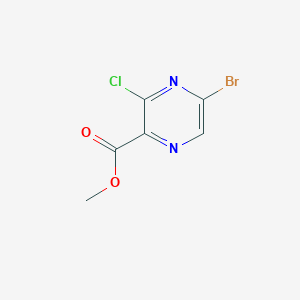
2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with a molecular formula of C24H15BrN4. This compound is notable for its unique structure, which includes a bromine atom, a quinoline moiety, and an indazole ring. These structural features make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple aromatic rings allows for further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of advanced materials and chemical processes .
作用機序
The mechanism of action of 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 4-Bromo-3-formylbenzonitrile
- 2-Bromo-5-cyanobenzaldehyde
- 5-Cyano-2-bromobenzaldehyde
Uniqueness
Compared to these similar compounds, 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a bromine atom, a quinoline moiety, and an indazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C24H15BrN4 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
2-bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C24H15BrN4/c1-15-24-20(18-11-16-5-2-3-7-22(16)27-14-18)6-4-8-23(24)29(28-15)19-10-9-17(13-26)21(25)12-19/h2-12,14H,1H3 |
InChIキー |
UMAPCEWHJJGZCC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=CC=CC(=C12)C3=CC4=CC=CC=C4N=C3)C5=CC(=C(C=C5)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)

![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)


phosphane](/img/structure/B13869044.png)




![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
